2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Overview
Description
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is a chemical compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol It is a derivative of chromenone, characterized by the presence of two methyl groups at the 2-position and a partially saturated chromenone ring
Preparation Methods
The synthesis of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 3-methyl-2-butenal with 1,3-cyclohexanedione under acidic conditions . The reaction proceeds through an aldol condensation followed by cyclization to form the chromenone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromenone ring to a fully saturated chroman ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated chroman derivatives.
Scientific Research Applications
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, its antifungal activity may result from the inhibition of fungal enzymes involved in cell wall synthesis or metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one can be compared with other similar compounds, such as:
2,2,7,7-Tetramethyl-2,6,7,8-tetrahydro-chromen-5-one: This compound has additional methyl groups at the 7-position, which may affect its chemical reactivity and biological activity.
2-Methyl-2,6,7,8-tetrahydro-chromen-5-one: Lacking one of the methyl groups at the 2-position, this compound may exhibit different physical and chemical properties.
Properties
IUPAC Name |
2,2-dimethyl-7,8-dihydro-6H-chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKJMQVLWKCZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469570 | |
Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58133-99-6 | |
Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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